3-Chlorobenzaldehyde oxime
Overview
Description
3-Chlorobenzaldehyde oxime is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group (-C=N-OH) and a chlorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzaldehyde oxime can be synthesized through the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:
3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzaldehyde Oxime+HCl
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but are optimized for larger scale production. This includes the use of continuous flow reactors and solvent recovery systems to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) in ethyl acetate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as an enzyme inhibitor. The oxime group (-C=N-OH) can coordinate with metal ions, affecting their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde oxime
- 2-Chlorobenzaldehyde oxime
- Benzaldehyde oxime
Comparison
3-Chlorobenzaldehyde oxime is unique due to the position of the chlorine atom on the benzene ring, which affects its reactivity and chemical properties. Compared to 4-chlorobenzaldehyde oxime and 2-chlorobenzaldehyde oxime, the 3-position chlorine atom provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODJOFVRYPMO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34158-71-9 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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